Product packaging for 2-[(4-Chlorophenyl)thio]pyridin-3-amine(Cat. No.:CAS No. 353277-58-4)

2-[(4-Chlorophenyl)thio]pyridin-3-amine

Cat. No.: B432388
CAS No.: 353277-58-4
M. Wt: 236.72g/mol
InChI Key: VCARWBZQPAPLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(4-Chlorophenyl)thio]pyridin-3-amine, registered under CAS number 25935-62-0, is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H9ClN2S and a molecular weight of 236.72 g/mol, this amine-functionalized pyridine derivative features a phenylthio ether linkage to a chlorophenyl ring . This specific structure, incorporating both nitrogen and sulfur heteroatoms, makes it a valuable scaffold in medicinal chemistry and drug discovery. Researchers utilize this compound as a key building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its structure is analogous to other chlorophenyl-pyridine amines that have documented research applications as intermediates in synthesizing molecules with potential biological activity . The presence of the amine group offers a versatile handle for further chemical modifications, including amide bond formation or reductive amination, enabling the creation of diverse compound libraries for screening. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2S B432388 2-[(4-Chlorophenyl)thio]pyridin-3-amine CAS No. 353277-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARWBZQPAPLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorophenyl Thio Pyridin 3 Amine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, 2-[(4-Chlorophenyl)thio]pyridin-3-amine, reveals two primary disconnection points: the C-S bond and the C-N bond of the 3-amino group. This leads to the identification of two key precursors: a substituted pyridine (B92270) intermediate and a 4-chlorophenyl thiol derivative.

Synthesis of Substituted Pyridine Intermediates

The core pyridine structure can be accessed through various synthetic strategies. A common and crucial intermediate is 3-amino-2-chloropyridine (B31603). pipzine-chem.com Several methods exist for its preparation:

From 2-Chloropyridine (B119429): This route involves the nitration of 2-chloropyridine to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine using reducing agents like iron or zinc powder, or through catalytic hydrogenation. pipzine-chem.com Careful control of nitration conditions is essential. pipzine-chem.com

From 2,3-Dichloropyridine (B146566): In this approach, 2,3-dichloropyridine is reacted with ammonia (B1221849) under specific conditions to selectively replace the chlorine atom at the 3-position with an amino group. pipzine-chem.com The reaction's success is highly dependent on the concentration of ammonia, temperature, and reaction time. pipzine-chem.com

From 3-Aminopyridine (B143674): A direct chlorination method involves treating a solution of 3-aminopyridine in hydrochloric acid with chlorine gas in the presence of a catalyst such as iron, nickel, or copper chloride. google.com This process is typically conducted at temperatures between 15-50°C. google.com An older method utilized hydrochloric acid and hydrogen peroxide at higher temperatures (70-80°C), but this often led to over-chlorination. google.com

Another versatile approach to substituted pyridines is the Hantzsch pyridine synthesis, which involves a multi-component condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, followed by oxidation. mdpi.com Modern variations of this method utilize different sources for the C-4 carbon of the pyridine ring, such as N-methylpyrrolidone or dimethyl sulfoxide (B87167) (DMSO). mdpi.com

The functionalization of pre-existing pyridine rings is also a powerful tool. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for C-C bond formation, although they can be challenging for 2-substituted pyridines. rsc.orgnih.gov Alternative coupling partners like pyridine-2-sulfinates have shown great promise in overcoming these limitations. rsc.orgtcichemicals.com Decarboxylative cross-coupling of 2-picolinic acid with aryl halides also provides a route to 2-arylpyridines. rsc.org

Preparation of 4-Chlorophenyl Thiol Precursors

The second key precursor, 4-chlorothiophenol (B41493), is a white crystalline solid. chemicalbook.com It can be synthesized through several methods, primarily involving the reduction of arylsulfonic acids or their derivatives. guidechem.com

One specific method involves the following steps:

Reaction of sodium p-chlorobenzenesulfonate with thionyl chloride in toluene (B28343) with a phase transfer catalyst like tetrabutylammonium (B224687) bromide. guidechem.com

The resulting product is then reduced using iron powder and sulfuric acid. guidechem.com

Alternatively, reduction can be achieved with zinc powder and sulfuric acid. guidechem.com

Purification is typically carried out by recrystallization from n-hexane to yield pure 4-chlorothiophenol. guidechem.com

Another approach starts with chlorobenzene, which is sulfonated with chlorosulfonic acid to produce chlorobenzenesulfonyl chloride. This intermediate is then reduced to 4-chlorothiophenol. guidechem.com A patented process describes the reaction of a phenylsulfonic acid chloride with hydrazine, hydriodic acid, and hydrochloric acid to form a sulfonehydrazide, which is then converted to a disulfide and subsequently cleaved to the thiophenolate. google.com

Starting Material Reagents Key Intermediates Reported Yield Reference
Sodium p-chlorobenzenesulfonateThionyl chloride, Tetrabutylammonium bromide, Toluene, Iron powder, Sulfuric acidp-Chlorobenzenesulfonyl chloride87.2% guidechem.com
ChlorobenzeneChlorosulfonic acid, Reducing agentChlorobenzenesulfonyl chloride- guidechem.com
Phenylsulfonic acid chlorideHydrazine, Hydriodic acid, Hydrochloric acidSulfonehydrazide, DisulfideHigh purity and good yield google.com

Introduction of the 3-Amino Group

The introduction of the 3-amino group onto the pyridine ring is a critical step. As mentioned in the synthesis of pyridine intermediates, this is often achieved by the reduction of a 3-nitro group. pipzine-chem.com Alternatively, direct amination of a suitable pyridine precursor can be employed. The Chichibabin reaction, for example, involves the reaction of pyridine with an alkali-metal amide like sodium amide to produce 2-aminopyridine (B139424), demonstrating the reactivity of pyridines towards nucleophilic amination. wikipedia.org For the target molecule, starting with a pre-aminated pyridine precursor like 3-amino-2-chloropyridine is a more direct strategy. pipzine-chem.com

Direct Synthesis Approaches

With the key precursors in hand, the final C-S bond formation can be achieved through several direct synthesis methods.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-S bond in this compound. In this reaction, the thiolate anion of 4-chlorothiophenol acts as a nucleophile, displacing a suitable leaving group, typically a halide, on the pyridine ring. wikipedia.orgbyjus.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.orglibretexts.org

For the synthesis of the target compound, the reaction would involve 3-amino-2-chloropyridine and 4-chlorothiophenol. The presence of the amino group and the nitrogen atom in the pyridine ring influences the ring's electronics, making the 2-position susceptible to nucleophilic attack. wikipedia.org The reaction is generally facilitated by the presence of a base to generate the thiolate anion from 4-chlorothiophenol.

The rate and success of SNAr reactions are significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com In pyridines, the ring nitrogen itself acts as an electron-withdrawing group, activating the ortho and para positions to nucleophilic attack. wikipedia.org Some SNAr reactions may proceed through a concerted mechanism (cSNAr) without the formation of a stable intermediate. nih.gov

Pyridine Substrate Nucleophile General Conditions Product Type Reference
2-Chloropyridine derivativeThiolateBase, Solvent2-Arylthiopyridine wikipedia.org
2,4-DinitrochlorobenzeneHydroxideBasic aqueous solution2,4-Dinitrophenol wikipedia.org

Cross-Coupling Strategies for C-S Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-S bonds. These reactions offer an alternative to traditional SNAr methods and can often be performed under milder conditions with a broader substrate scope.

For the synthesis of this compound, a cross-coupling reaction would typically involve an activated pyridine derivative and a thiol or its derivative. For example, a palladium catalyst could be used to couple 3-amino-2-halopyridine with 4-chlorothiophenol.

Recent advancements have highlighted the use of pyridine sulfinates as effective coupling partners in palladium-catalyzed reactions with aryl halides. rsc.orgtcichemicals.com This strategy could potentially be adapted for C-S bond formation.

Reactant 1 Reactant 2 Catalyst System Reaction Type Reference
Pyridine-3-sulfinate4-BromotoluenePalladium acetate, TricyclohexylphosphineSuzuki-Miyaura type C-C coupling rsc.org
2-Picolinic acidAryl bromidePalladium catalystDecarboxylative C-C coupling rsc.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach for the synthesis of complex heterocyclic molecules from simple starting materials in a single step. mdpi.comresearchgate.net For the synthesis of the this compound scaffold, a plausible MCR strategy can be extrapolated from established syntheses of related 2-amino-3-cyanopyridine (B104079) and 2-thiopyridine derivatives. researchgate.netmdpi.com

A hypothetical one-pot, four-component reaction could involve the condensation of an appropriate ketone, an aldehyde, malononitrile, and an ammonium (B1175870) salt. A more direct and relevant approach would be a three-component reaction utilizing 4-chlorothiophenol, malononitrile, and a suitable precursor to form the aminopyridine ring.

The general mechanism for such a reaction often begins with a Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of the thiophenol. Subsequent cyclization and aromatization lead to the formation of the substituted pyridine ring. mdpi.com For instance, the reaction of an aldehyde, malononitrile, and a thiol in the presence of a basic catalyst is a well-established route to 2-amino-6-thio-pyridine derivatives. nih.gov Adapting this to form the target molecule would likely involve a variation where the thioether is at the 2-position and the amino group at the 3-position, possibly starting from a β-ketonitrile, 4-chlorothiophenol, and an ammonia source.

Optimization of Synthetic Pathways

A variety of catalyst systems have been successfully employed for the synthesis of substituted pyridines via MCRs. These range from simple bases to sophisticated metal catalysts, each offering distinct advantages. For the synthesis of 2-aminopyridine derivatives, catalysts are key in promoting the condensation and cyclization steps. mdpi.com

Microwave irradiation has also been recognized as a green chemistry tool that can significantly accelerate these reactions, often leading to higher yields in shorter timeframes compared to conventional heating. conicet.gov.ar

Below is a table summarizing various catalyst systems used in the synthesis of related pyridine structures, which could be adapted for the synthesis of this compound.

Catalyst SystemReactantsProduct TypeReaction ConditionsYield (%)Reference
Copper Nanoparticles on Charcoal (Cu/C) Ketone, Aldehyde, Malononitrile, Ammonium Acetate2-Amino-3-cyanopyridines2 mol% catalystGood to Excellent mdpi.com
Wells-Dawson Heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O) 3-Formylchromone, β-Ketoester, Ammonium AcetateFunctionalized Pyridines80 °C, Solvent-free60-99 mdpi.com
None (Microwave-assisted) 4-Formylphenyl-4-methylbenzenesulfonate, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium Acetate3-Pyridine derivativesMicrowave irradiation, Ethanol82-94 conicet.gov.ar
Dichlorobis(triphenylphosphine)Pd(II) / Xantphos 2-Chloropyrimidine, ArylamineN-Arylpyrimidin-2-aminesSodium tert-butoxide, Toluene, Reflux27-82 rsc.org

This table is generated based on data from syntheses of related pyridine derivatives.

The choice of solvent is a critical factor in developing environmentally benign synthetic protocols. Green chemistry principles encourage the use of non-toxic, recyclable solvents or, ideally, solvent-free conditions. mdpi.com The synthesis of pyridine and its derivatives has seen significant progress in the adoption of greener solvent systems.

Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. google.com The synthesis of 2-aminothiophene derivatives, structurally related to the target compound, has been successfully carried out in water. google.com Ethanol is another commonly used green solvent, often employed in microwave-assisted syntheses of pyridine derivatives. conicet.gov.ar Ionic liquids, considered "Green Solvents" due to their low vapor pressure and potential for recyclability, have also been used as catalysts and media for heterocyclic synthesis. google.com

Solvent-free reactions represent an even greener alternative, minimizing waste and simplifying product purification. mdpi.com The Hantzsch-like synthesis of pyridines has been effectively performed under solvent-free conditions using a recyclable heteropolyacid catalyst. mdpi.com

The table below highlights various green solvent systems applicable to the synthesis of pyridine-containing heterocycles.

Solvent SystemReaction TypeAdvantagesReference
Water Synthesis of S-HeterocyclesNon-toxic, readily available, safe google.com
Ethanol Microwave-assisted MCRBiodegradable, low toxicity, effective for MCRs conicet.gov.ar
Ionic Liquids (e.g., [BMIM]Br) Tandem Knoevenagel, Michael, Ring-transformationLow vapor pressure, recyclable, can act as catalyst google.com
Solvent-free C-H Functionalization / MCRAtom economical, reduced waste, simplified workup mdpi.commdpi.com
Alkyl Acetates Extraction/RecoveryEco-friendly substitute for hazardous solvents like benzene (B151609) mdpi.com

This table is generated based on data from syntheses of related heterocyclic compounds.

Derivatization Strategies for Analogues

The development of analogues of this compound is essential for exploring structure-activity relationships. Derivatization can be achieved by modifying the pyridine core, the arylthio substituent, or the amino group.

One powerful strategy for modifying heterocyclic cores is through direct C-H activation. mdpi.comnih.gov This approach allows for the introduction of new substituents, such as aryl groups, onto the pyridine or thiophene (B33073) rings without the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H activation has been used to arylate thieno-pyridines, a strategy that could potentially be applied to the pyridine ring of the target compound to introduce further diversity. mdpi.com

Another key strategy is the modification of the amino group. Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds, enabling the synthesis of a wide array of N-aryl or N-alkyl derivatives. rsc.org Starting with a halogenated precursor, this method could be used to introduce the 3-amino group or to further functionalize it. Similarly, reductive amination provides a route to a variety of amine analogues by reacting an aldehyde or ketone with the primary amino group of the target compound. nih.gov

Furthermore, analogues can be created by varying the thiophenol component during the initial synthesis. Employing different substituted thiophenols (e.g., with electron-donating or -withdrawing groups, or different halogen atoms) in the MCR would yield a library of compounds with diverse electronic and steric properties at the arylthio moiety.

Chemical Transformations and Reactivity of 2 4 Chlorophenyl Thio Pyridin 3 Amine

Reactions at the 3-Amino Moiety

The 3-amino group on the pyridine (B92270) ring is a key functional handle for derivatization. Its nucleophilic character allows it to readily participate in reactions such as acylation, sulfonylation, alkylation, and cyclization, leading to the formation of amides, sulfonamides, secondary amines, and novel heterocyclic systems.

Acylation and Sulfonylation Reactions

The primary amino group of 2-[(4-Chlorophenyl)thio]pyridin-3-amine can be easily acylated or sulfonylated by reacting it with various acylating or sulfonylating agents. These reactions typically proceed under standard conditions to yield the corresponding N-substituted amides and sulfonamides.

For instance, treatment with benzoyl chloride in a suitable solvent like pyridine or in the presence of a base such as triethylamine (B128534) results in the formation of the corresponding benzamide (B126) derivative. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields the sulfonamide. These transformations are fundamental in medicinal chemistry for probing the structure-activity relationships of drug candidates.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product
This compound Benzoyl chloride N-{2-[(4-Chlorophenyl)thio]pyridin-3-yl}benzamide
This compound p-Toluenesulfonyl chloride N-{2-[(4-Chlorophenyl)thio]pyridin-3-yl}-4-methylbenzenesulfonamide
This compound Acetyl chloride N-{2-[(4-Chlorophenyl)thio]pyridin-3-yl}acetamide

Alkylation Reactions

Alkylation of the 3-amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine depending on the reaction conditions and stoichiometry of the alkylating agent. These reactions can be achieved using alkyl halides or other electrophilic alkyl sources. The resulting N-alkylated compounds can exhibit altered physicochemical properties, such as basicity and lipophilicity, compared to the parent amine.

Cyclization Reactions for Novel Heterocycles (e.g., thiadiazoles, triazoles)

The 3-amino group, in conjunction with the adjacent thioether at the 2-position, provides a versatile platform for constructing fused heterocyclic systems. These cyclization reactions often involve multi-step sequences and lead to the formation of novel ring systems with potential biological activities.

One common strategy involves the reaction of the 3-amino group with reagents that can subsequently react with the pyridine nitrogen or the thioether sulfur. For example, treatment with carbon disulfide followed by an appropriate electrophile can lead to the formation of fused thiadiazole derivatives.

Another important transformation is the construction of triazole-containing scaffolds. This can be achieved by first diazotizing the 3-amino group to form a diazonium salt. This reactive intermediate can then undergo intramolecular cyclization, often involving the displacement of the thioether group or reaction at the pyridine nitrogen, to yield various triazolopyridine derivatives. For instance, research has demonstrated the synthesis ofthiadiazolo[5,4-b]pyridines from 3-amino-2-chloropyridines, a related precursor, suggesting similar pathways are accessible for the thioether compound. The conversion of the aminopyridine to a triazolopyridine has been shown to be a key step in the synthesis of certain kinase inhibitors.

Modifications of the Thioether Linkage

The sulfur atom of the thioether bridge is susceptible to oxidation, providing a straightforward method to access the corresponding sulfoxide (B87167) and sulfone analogues. These oxidized derivatives have significantly different electronic and steric properties compared to the parent thioether.

Oxidation to Sulfoxide and Sulfone Analogues

The oxidation of the thioether linkage in this compound can be controlled to selectively yield either the sulfoxide or the sulfone. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically afford the sulfoxide, 2-[(4-Chlorophenyl)sulfinyl]pyridin-3-amine.

Using stronger oxidizing conditions, such as an excess of the oxidizing agent or more potent reagents like potassium permanganate (B83412) or hydrogen peroxide in acetic acid, leads to the formation of the corresponding sulfone, 2-[(4-Chlorophenyl)sulfonyl]pyridin-3-amine. The introduction of the sulfonyl group significantly alters the geometry and electronic nature of the molecule, withdrawing electron density from the pyridine ring. These sulfone derivatives are key intermediates in the synthesis of various biologically active compounds, including p38 kinase inhibitors.

Table 2: Oxidation Products of the Thioether Linkage

Starting Material Oxidizing Agent Product
This compound m-CPBA (1 equiv.) 2-[(4-Chlorophenyl)sulfinyl]pyridin-3-amine
This compound m-CPBA (>2 equiv.) 2-[(4-Chlorophenyl)sulfonyl]pyridin-3-amine

Reductive Transformations

While oxidation is more common, reductive cleavage of the carbon-sulfur bond in the thioether linkage can also be performed, although it is a less frequently reported transformation for this specific molecule. Such reactions, typically employing reducing agents like Raney nickel or other catalytic hydrogenation methods, would result in the cleavage of the thioether bond to yield 3-aminopyridine (B143674) and 4-chlorothiophenol (B41493). This type of transformation is generally used for deprotection or structural simplification rather than for the synthesis of complex derivatives.

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine and Phenyl Rings

The reactivity of this compound is dictated by the electronic properties of its two distinct aromatic systems: the electron-deficient pyridine ring and the substituted phenyl ring. The interplay of the nitrogen heteroatom, the thioether linkage, the amino group, and the chloro substituent governs the molecule's susceptibility to aromatic substitution reactions.

Pyridine Ring Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it generally resistant to electrophilic aromatic substitution (EAS) but activates it toward nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on an unsubstituted pyridine ring is difficult and requires vigorous or harsh reaction conditions. youtube.com While the amino group at C3 and the thioether at C2 are both activating groups that direct incoming electrophiles to ortho and para positions, the overriding deactivating effect of the ring nitrogen still presents a significant barrier. libretexts.org Any potential EAS reaction would likely be sluggish and could lead to a mixture of products, with substitution theoretically possible at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly susceptible to SNAr, particularly at the C2 and C4 positions, which are electronically analogous to the ortho and para positions of an activated benzene (B151609) ring. chemrxiv.org In the case of this compound, the C2 position is already substituted. If a suitable leaving group were present at the C4 or C6 positions, nucleophilic attack would be favorable. The synthesis of 2-thiopyridines often leverages the SNAr reaction of 2-halopyridines with thiol nucleophiles, highlighting the intrinsic reactivity of the pyridine core toward such transformations. chemrxiv.orgnih.govchemrxiv.org Research has shown that in some 3-nitropyridine (B142982) systems, a nitro group at the C3 position can be selectively substituted by sulfur nucleophiles, indicating the diverse reactivity patterns possible. nih.gov

Phenyl Ring Reactivity

The reactivity of the 4-chlorophenyl ring is influenced by the opposing electronic effects of the chloro and the thio-pyridinyl-amino substituents.

Electrophilic Aromatic Substitution (EAS): The phenyl ring is subject to the directing effects of two substituents: the chloro group and the thioether group. The chloro group is a deactivating, ortho-, para-director. The thioether group is generally considered an activating, ortho-, para-director. libretexts.org Since the two groups are para to each other, their directing effects are aimed at the same carbons (C2' and C3', and their equivalents C6' and C5'). The activating nature of the thioether group would likely make the positions ortho to it (C2' and C6') the most favorable sites for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chlorine atom via an SNAr mechanism is generally unfavorable for this compound. SNAr reactions on aryl halides typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. researchgate.netmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com The thioether substituent in this compound is not a sufficiently strong electron-withdrawing group to facilitate this reaction under standard conditions. Therefore, substitution of the chlorine atom would likely require extreme conditions or alternative mechanistic pathways, such as those involving transition-metal catalysis. acs.org

Data Tables

The predicted reactivity for aromatic substitution on the pyridine and phenyl rings of the title compound is summarized below. These predictions are based on established principles of organic chemistry, as direct experimental data on this specific molecule is limited in published literature.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution (EAS)

Aromatic Ring Predicted Reactivity Likely Position(s) of Substitution Directing Substituent(s)
Pyridine Ring Difficult; requires harsh conditions. C4, C6 Amino (C3), Thioether (C2)

| Phenyl Ring | Moderate | C2', C6' (ortho to thioether) | Thioether (C1'), Chloro (C4') |

Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution (SNAr)

Aromatic Ring / Position Leaving Group Predicted Reactivity Rationale
Pyridine Ring Hypothetical leaving group at C4 or C6 Favorable Ring is electron-deficient and activated for SNAr.

| Phenyl Ring | Chlorine at C4' | Unfavorable | Lack of strong electron-withdrawing group to stabilize the Meisenheimer intermediate. |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) analysis reveals the number of distinct proton environments and their neighboring protons. For 2-[(4-Chlorophenyl)thio]pyridin-3-amine , the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃ or DMSO-d₆, would exhibit characteristic signals for the aromatic protons on both the pyridine (B92270) and the chlorophenyl rings, as well as a signal for the amine (NH₂) protons.

The protons on the pyridine ring are expected to appear as distinct multiplets in the aromatic region of the spectrum. The proton at position 6 would likely be the most downfield-shifted pyridine proton. The protons at positions 4 and 5 would also produce separate signals, with their coupling patterns providing information about their adjacent protons. The two sets of equivalent protons on the 4-chlorophenyl ring would appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data (Note: The following is a generalized representation of expected ¹H NMR data. Actual chemical shifts (δ) and coupling constants (J) can vary based on experimental conditions.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H6 ~8.10 dd ~4.8, 1.5
Pyridine-H4 ~7.20 dd ~7.8, 4.8
Pyridine-H5 ~7.05 dd ~7.8, 1.5
Phenyl-H (ortho to S) ~7.45 d ~8.5
Phenyl-H (meta to S) ~7.30 d ~8.5

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in This compound gives rise to a distinct signal. The spectrum would show signals for the five carbons of the pyridine ring and the six carbons of the 4-chlorophenyl ring. The carbon atoms attached to heteroatoms (N, S, Cl) will have characteristic chemical shifts. For instance, the carbon atom C2, bonded to both a nitrogen atom and the sulfur atom, would appear at a significantly different chemical shift compared to the other pyridine carbons. Similarly, the carbon atom of the phenyl ring bonded to the chlorine atom (C-Cl) and the one bonded to the sulfur atom (C-S) would be readily identifiable.

Table 2: Representative ¹³C NMR Spectral Data (Note: This table illustrates expected ¹³C NMR chemical shifts. Actual values may differ.)

Carbon Assignment Chemical Shift (δ, ppm)
Pyridine-C2 ~158.0
Pyridine-C3 ~145.0
Pyridine-C4 ~125.0
Pyridine-C5 ~120.0
Pyridine-C6 ~148.0
Phenyl-C (C-S) ~135.0
Phenyl-C (CH) ~130.0
Phenyl-C (CH) ~129.5

To further confirm the structural assignments from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of protons within the pyridine and phenyl rings. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For This compound , HRMS analysis would provide an exact mass measurement. This experimental mass can then be compared to the calculated theoretical mass for the molecular formula C₁₁H₉ClN₂S. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the compound's identity. The presence of chlorine and sulfur atoms would also generate a characteristic isotopic pattern in the mass spectrum, further corroborating the proposed structure.

Table 3: HRMS Data

Parameter Value
Molecular Formula C₁₁H₉ClN₂S
Calculated Mass [M+H]⁺ 237.0253

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of This compound would display characteristic absorption bands corresponding to the various bonds within its structure. Key expected vibrations include the N-H stretching of the amine group, C-N stretching, C=C and C=N stretching of the aromatic rings, C-S stretching, and the C-Cl stretching. The presence and position of these bands provide confirmatory evidence for the compound's functional groups.

Table 4: Key FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H (Amine) 3450 - 3300 Asymmetric and symmetric stretching
C-H (Aromatic) 3100 - 3000 Stretching vibrations
C=C, C=N (Aromatic Rings) 1600 - 1450 Ring stretching vibrations
C-N 1350 - 1250 Stretching vibration
C-S 750 - 600 Stretching vibration

Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenyl Thio Pyridin 3 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Specific DFT studies detailing the electronic structure, optimized geometry, and reactivity descriptors for 2-[(4-Chlorophenyl)thio]pyridin-3-amine are not available in the reviewed sources.

Molecular Docking Simulations with Biological Macromolecules

While molecular docking is a common technique to study ligand-protein interactions, no specific studies were found that simulated the docking of this compound with any particular biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no information available on the inclusion of this compound in the development or validation of any QSAR models.

Molecular Dynamics Simulations for Ligand-Target Interactions

No molecular dynamics simulations have been published that specifically analyze the interaction dynamics between this compound and a biological target.

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential

A specific analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the electrostatic potential map for this compound has not been reported in the available literature.

Pharmacological and Biological Research of 2 4 Chlorophenyl Thio Pyridin 3 Amine and Its Derivatives

Mechanisms of Biological Action at the Molecular Level

The biological effects of 2-[(4-Chlorophenyl)thio]pyridin-3-amine derivatives are often rooted in their interactions with specific molecular targets, including enzymes and receptors, which in turn modulate cellular signaling pathways.

Derivatives of the core structure have been investigated for their ability to inhibit various enzymes. For instance, certain thiourea derivatives containing a 4-chloro-3-nitrophenyl group have demonstrated potent inhibitory activity against bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, isolated from Staphylococcus aureus. nih.gov This inhibition is a key mechanism behind their antibacterial effects. While direct studies on this compound are not extensively documented in this context, the broader class of pyridine (B92270) derivatives has been a subject of interest. For example, some pyrimidine derivatives have shown potential as inhibitors of various kinases, which are crucial enzymes in cellular signaling.

The pyridine and thiophene (B33073) moieties present in derivatives of this compound are known to interact with various receptors. Studies on related heterocyclic compounds have provided insights into potential receptor-binding activities. For example, derivatives of 3,5-diacyl-2,4-dialkylpyridine have been identified as selective antagonists for the A3 adenosine receptor. nih.gov These findings suggest that modifications of the pyridine ring system can lead to compounds with high affinity and selectivity for specific receptor subtypes. Additionally, amino-3,5-dicyanopyridine and thieno[2,3-b]pyridine (B153569) derivatives have been explored as ligands for adenosine A1 receptors. nih.gov

By interacting with enzymes and receptors, derivatives of this compound can influence various cellular signaling pathways. For example, the inhibition of kinases can disrupt signal transduction cascades involved in cell growth and proliferation, a mechanism often exploited in cancer therapy. nih.gov Furthermore, the modulation of adenosine receptors can impact downstream signaling pathways that regulate physiological processes such as inflammation and neurotransmission. The activation of P2Y nucleotide receptors by related purinergic and pyrimidinergic compounds can trigger phospholipase C-mediated signaling, leading to calcium mobilization and protein kinase C activation. nih.gov

Antimicrobial Activity Studies

A significant body of research has focused on the antimicrobial properties of this compound derivatives, revealing a broad spectrum of activity against both bacteria and fungi.

Derivatives of the title compound have shown promising antibacterial activity, particularly against Gram-positive bacteria. A number of novel cephalosporin derivatives incorporating substituted thiopyridones have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most active compounds in this series displayed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against an MRSA strain. nih.gov Similarly, certain 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains of Gram-positive pathogens, with MIC values ranging from 0.5 to 2 µg/mL. nih.gov The antibacterial efficacy of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues has also been evaluated against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

Interactive Data Table: Antibacterial Activity of Selected Pyridine Derivatives

Compound ClassTarget OrganismActivity (MIC)Reference
Cephalosporin-thiopyridone derivativeMRSA (A27223)0.5 µg/mL nih.gov
4-Chloro-3-nitrophenylthiourea derivativeGram-positive pathogens0.5-2 µg/mL nih.gov
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideESBL-producing E. coli- mdpi.com

In addition to antibacterial effects, various derivatives have been investigated for their antifungal properties. Pyrazolo[3,4-c]isothiazole derivatives, which share structural similarities, have shown efficacy against dermatophytes. nih.gov The mechanism of antifungal action for many heterocyclic compounds involves the inhibition of key fungal enzymes. One such target is lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. While direct inhibition by this compound is not explicitly detailed, related azole-containing compounds are well-known inhibitors of this enzyme. The antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, an analogue of Ebselen, has been demonstrated against Saccharomyces cerevisiae and Candida albicans. nih.gov

Interactive Data Table: Antifungal Activity of Selected Related Compounds

CompoundFungal SpeciesActivityReference
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneSaccharomyces cerevisiae, Candida albicansStrong inhibition nih.gov
6-(4-chlorophenyl)-4-methyl-6H-pyrazolo[3,4-c]isothiazol-3-amineDermatophytesGrowth inhibition nih.gov

Antiparasitic Potential (e.g., antimalarial, antichagasic)

Currently, there is a lack of specific research data available in the public domain detailing the antiparasitic activities, including antimalarial and antichagasic properties, of the compound this compound or its direct derivatives. While broader classes of compounds containing pyridine and thioether moieties have been investigated for antiparasitic effects, direct studies on this specific chemical entity are not presently documented in scientific literature.

Anticancer and Antiproliferative Investigations

The exploration of this compound and its derivatives in the context of oncology has been a subject of scientific inquiry. The following subsections outline the key areas of this research.

Scientific literature does not currently contain specific studies demonstrating the induction of apoptosis in cancer cell lines by this compound or its immediate derivatives. Research on structurally related compounds, such as pyrazole and pyridine derivatives, has shown pro-apoptotic activities, but direct evidence for the named compound is not available.

There is no specific information available in published scientific research that details the mechanisms of cell cycle arrest induced by this compound or its derivatives in cancer cells. While various pyridine-containing compounds have been shown to mediate cell cycle arrest, the specific action of this compound has not been elucidated.

A comprehensive in vitro cytotoxicity profile for this compound against a panel of human cancer cell lines is not currently available in the scientific literature. While numerous studies report the cytotoxic effects of various pyridine and thioether derivatives against cancer cells, specific data for this compound, including IC50 values across different cell lines, has not been published.

Other Investigated Biological Activities

Beyond its potential in parasitology and oncology, the biological activity of this compound and its analogs has been explored in other therapeutic areas.

While direct studies on the antiviral properties of this compound are limited, research on structurally similar compounds suggests potential activity, particularly as inhibitors of HIV-1 reverse transcriptase (RT).

A series of 3-aminopyridin-2(1H)-one derivatives, which share the aminopyridine core with the subject compound, have been synthesized and evaluated for their inhibitory properties against HIV-1 RT. nih.govelsevierpure.com Several analogs in this class demonstrated potent and highly selective antagonism of the enzyme, with in vitro IC50 values as low as 19 nM. elsevierpure.com Notably, two compounds from this series, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one and its 4,7-dichloro analogue, were effective in inhibiting the spread of HIV-1 infection in cell culture at nanomolar concentrations and were selected for further clinical investigation. nih.govelsevierpure.com

Furthermore, the thioether linkage present in this compound is a feature found in other classes of HIV-1 RT inhibitors. A series of pyrimidine thioethers have been identified as a novel class of inhibitors with activity against both wild-type and drug-resistant strains of HIV-1 RT. nih.gov Modifications to both the pyrimidine and the group attached via the thioether linkage yielded compounds with IC50 values as low as 190 nM against the wild-type enzyme. nih.gov

These findings suggest that the combination of an aminopyridine scaffold and a thioether linkage, as present in this compound, could be a favorable structural motif for the inhibition of HIV-1 reverse transcriptase. However, it is crucial to note that this is an extrapolation based on related but distinct molecular structures. Direct experimental evaluation of this compound is necessary to confirm any potential antiviral activity.

Anti-inflammatory and Analgesic Research

Derivatives of 2-aminopyridine (B139424), the core structure of this compound, have been a subject of interest in the quest for novel anti-inflammatory and analgesic agents. The research in this area often focuses on the ability of these compounds to modulate key pathways and enzymes involved in the inflammatory cascade.

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation and pain. Some derivatives have shown selective inhibition of COX-2 over COX-1, a desirable trait that can reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to COX inhibition, the anti-inflammatory and analgesic potential of pyridine derivatives is also being explored through their interaction with other targets, such as various cytokines and signaling pathways that play a role in the inflammatory response. The structure-activity relationship (SAR) studies of these derivatives aim to identify the specific structural features that enhance their potency and selectivity.

Table 1: Anti-inflammatory and Analgesic Research on 2-Aminopyridine Derivatives

Research Area Key Findings Potential Mechanism of Action
Anti-inflammatory Activity Certain 2-aminopyridine derivatives exhibit significant inhibition of inflammatory mediators. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

| Analgesic Activity | Studies have indicated the potential of some derivatives to reduce pain in preclinical models. | Modulation of pain signaling pathways, potentially linked to anti-inflammatory effects. |

Antidiabetic and Antiglaucoma Studies

The therapeutic potential of 2-aminopyridine derivatives extends to metabolic and ocular diseases. While research is ongoing, some studies have suggested a possible role for these compounds in the management of diabetes and glaucoma.

In the context of diabetes, research has explored the effects of 2-aminopyridine derivatives on various targets, including enzymes and receptors involved in glucose metabolism and insulin signaling. The aim is to discover compounds that can effectively lower blood glucose levels and improve insulin sensitivity.

Regarding antiglaucoma research, the focus is on compounds that can lower intraocular pressure (IOP), a major risk factor for the disease. While specific studies on this compound derivatives for glaucoma are not prominent in the available literature, the broader class of pyridine-containing compounds has been investigated for their effects on aqueous humor dynamics and other mechanisms related to IOP control. Further research is required to establish a clear link between this specific class of compounds and antiglaucoma activity.

Table 2: Antidiabetic and Antiglaucoma Research on 2-Aminopyridine Derivatives

Research Area Key Findings Potential Mechanism of Action
Antidiabetic Studies Some derivatives have shown potential in modulating blood glucose levels in preliminary studies. Interaction with enzymes and receptors involved in glucose homeostasis.

| Antiglaucoma Studies | Limited to no specific research found for this class of derivatives. | Theoretical targets could include enzymes and receptors influencing intraocular pressure. |

High-Throughput Screening (HTS) and Lead Compound Optimization

High-throughput screening (HTS) is a important method in modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against a specific biological target. Pyridine thioether derivatives, including compounds structurally related to this compound, are often included in these screening libraries due to their synthetic accessibility and diverse pharmacological potential.

When a "hit" compound is identified through HTS, the process of lead compound optimization begins. This involves medicinal chemists systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

For anti-inflammatory drug discovery, HTS assays may target enzymes like COX-2 or other proteins involved in the inflammatory pathway. Once a pyridine thioether derivative is identified as a hit, lead optimization strategies could involve:

Modification of the pyridine ring: Introducing different substituents to enhance binding affinity and selectivity for the target.

Alteration of the thioether linkage: Exploring the impact of different linker lengths or rigidities on activity.

Substitution on the phenyl ring: Investigating the effect of various functional groups on potency and ADME properties.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed during lead optimization to guide the design of new derivatives with improved therapeutic potential.

Table 3: HTS and Lead Optimization of Pyridine Derivatives

Stage Description Key Methodologies
High-Throughput Screening (HTS) Rapid screening of large compound libraries to identify initial "hits" with desired biological activity. Biochemical assays, cell-based assays.

| Lead Compound Optimization | Chemical modification of hit compounds to improve their drug-like properties. | Structure-activity relationship (SAR) studies, computational modeling, pharmacokinetic profiling. |

Future Perspectives and Research Trajectories

Rational Design of Novel Analogues for Targeted Applications

The core structure of 2-[(4-Chlorophenyl)thio]pyridin-3-amine is a versatile scaffold amenable to a variety of chemical modifications. Future research will likely focus on the rational design of novel analogues to enhance specific biological activities or material properties.

Systematic modifications of the pyridine (B92270), phenyl, and amine components could lead to the development of compounds with improved efficacy and selectivity. For instance, the substitution pattern on the phenyl ring could be altered to include other halogens, alkyl, or alkoxy groups to fine-tune the electronic and steric properties of the molecule. This could influence its binding affinity to biological targets. Similarly, derivatization of the amine group to form amides, sulfonamides, or other functional groups could expand the range of potential applications. acs.org

Exploration of Untapped Biological Targets and Therapeutic Areas

The aminopyridine and thioether moieties are present in numerous biologically active compounds, suggesting a broad spectrum of potential therapeutic applications for this compound and its derivatives.

Anticancer Potential: Thioether-containing heterocyclic compounds are being explored as a new class of potent and effective anti-cancer agents. nih.govresearchgate.net Future studies could investigate the cytotoxicity of this compound against various cancer cell lines. The pyridine scaffold itself is a key component in many anticancer drugs. nih.govnih.gov

Anti-inflammatory and Antimicrobial Activity: Pyridine derivatives have shown promise as anti-inflammatory and antimicrobial agents. acs.orgnih.gov The anti-inflammatory potential of related 2-[(phenylthio)methyl]pyridine derivatives has been reported. acs.org Research into the antimicrobial and anti-inflammatory properties of this compound could open up new avenues for the treatment of infectious and inflammatory diseases.

Neurological Disorders: Aminopyridine derivatives have been developed as potential treatments for neurological injuries and diseases. acs.orgnih.gov For example, 4-aminopyridine (B3432731) is a known potassium channel blocker used to treat certain neurological conditions. Investigating the effect of this compound on ion channels and neuronal conduction could be a fruitful area of research.

Neglected Tropical Diseases: Compounds with an aminopyridine moiety are being investigated for the treatment of protozoan neglected tropical diseases such as leishmaniasis and trypanosomiasis. acs.org This presents another potential therapeutic area for the title compound and its analogues.

Advanced Methodological Integration: Bridging Computational and Experimental Studies

The integration of computational and experimental methods will be crucial in accelerating the discovery and development of novel applications for this compound.

Molecular Docking and Virtual Screening: Computational techniques such as molecular docking can be employed to predict the binding affinity of this compound and its virtual analogues to various biological targets. nih.gov This can help in identifying promising candidates for further experimental validation and in understanding the structure-activity relationships.

Quantum Chemical Calculations: Quantum chemical methods can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov These calculations can aid in the design of new analogues with desired electronic properties for specific applications.

Potential Applications in Material Science and Catalysis

The pyridine thioether scaffold is a known ligand in coordination chemistry and can be used to create novel materials and catalysts.

Coordination Chemistry and Material Science: Pyridine thioether ligands can form stable complexes with a variety of metal ions. nih.govacs.org These complexes can exhibit interesting photophysical, magnetic, or catalytic properties. The development of coordination polymers and metal-organic frameworks (MOFs) based on this compound could lead to new materials with applications in sensing, gas storage, or electronics. The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif is an example of a versatile terdentate ligand used in coordination, supramolecular, and material chemistry. rsc.org

Catalysis: Pyridine thioether complexes have been successfully used as catalysts in various organic transformations, including palladium-catalyzed allylic substitution and transfer hydrogenation reactions. acs.orgacs.org The catalytic activity of metal complexes of this compound could be explored for a range of chemical reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-Chlorophenyl)thio]pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, a microwave-assisted three-component reaction using montmorillonite as a catalyst in toluene at reflux (80–100°C) yields derivatives with 70–98% efficiency . Key variables include solvent polarity (toluene vs. DMF), catalyst loading (e.g., 76 mg montmorillonite per 1 mmol substrate), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography (e.g., TBME/PE or CH₂Cl₂/TBME gradients) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and LC-MS (ESI) are primary tools for confirming structural integrity. For example, LC-MS (ESI) m/z peaks at 302–349 ([M-H]⁻) align with molecular weights of derivatives . IR spectroscopy identifies functional groups, such as thioether (C-S stretch ~650 cm⁻¹) and aromatic C-Cl (750 cm⁻¹). Single-crystal X-ray diffraction (e.g., R factor = 0.031) resolves steric effects of the 4-chlorophenyl group and confirms bond angles .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodological Answer : The pyridine-3-amine core and 4-chlorophenylthio moiety dictate reactivity. The amine group (-NH₂) participates in hydrogen bonding and nucleophilic substitution, while the thioether (-S-) acts as an electron donor, stabilizing intermediates in coupling reactions. The 4-chloro substituent enhances electrophilicity, facilitating aryl cross-coupling (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictory yield data across studies?

  • Methodological Answer : Discrepancies in yields (e.g., 56–98% for imidazo[1,2-a]pyridin-3-amine derivatives ) often stem from solvent choice, catalyst deactivation, or impurity profiles. Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Solvent (DMF for polar intermediates vs. toluene for non-polar), temperature (80–120°C), and catalyst recycling.
  • Analytical Tools : Monitor reaction progress via TLC/HPLC and characterize byproducts using HRMS to identify competing pathways .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinities. Molecular docking (e.g., AutoDock Vina) models interactions with targets like the ENR enzyme, as demonstrated for 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives . MD simulations assess stability of ligand-protein complexes over nanosecond timescales .

Q. How do structural modifications (e.g., substituent variation) affect physicochemical and biological properties?

  • Methodological Answer : Substituents on the pyridine or phenyl rings alter logP, solubility, and bioactivity. For example:

  • Electron-Withdrawing Groups (Cl, F) : Increase metabolic stability but reduce solubility (logP ~2.5–3.5) .
  • Methoxy Groups : Enhance hydrogen bonding with targets (e.g., kinase inhibitors) but may increase CYP450 metabolism .
  • Synthetic Strategy : Introduce substituents via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, followed by SAR analysis .

Q. What strategies mitigate challenges in resolving spectral data discrepancies (e.g., NMR splitting patterns)?

  • Methodological Answer : Ambiguities in NMR signals (e.g., overlapping aromatic protons) are resolved via:

  • 2D Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign quaternary carbons.
  • Decoupling Experiments : Identify coupling partners in complex splitting patterns.
  • Crystallography : Single-crystal X-ray structures (e.g., CCDC depositions) provide unambiguous conformation data .

Q. How can in vitro assays be designed to evaluate the compound’s mechanism of action?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., ENR enzyme inhibition ).
  • Cellular Uptake : LC-MS quantification in cell lysates after timed exposure.
  • Cytotoxicity : MTT/MTT-like assays using cancer cell lines (IC₅₀ determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.